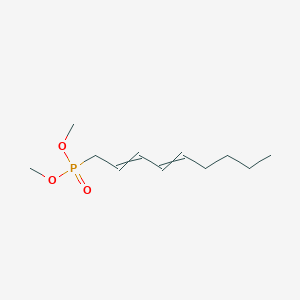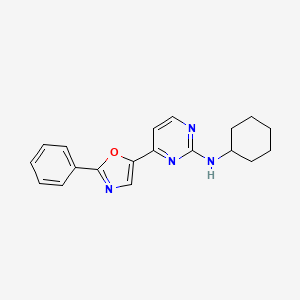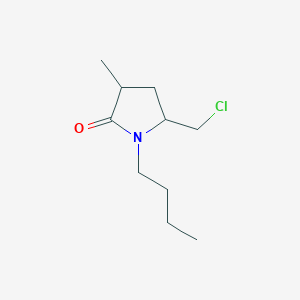![molecular formula C18H15N3O3 B12609286 3-{5-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]pyridin-2-yl}benzonitrile CAS No. 918146-84-6](/img/structure/B12609286.png)
3-{5-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]pyridin-2-yl}benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{5-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]pyridin-2-yl}benzonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzonitrile group attached to a pyridine ring, which is further linked to a 2,5-dioxopyrrolidin-1-yl moiety through an ethoxy bridge. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]pyridin-2-yl}benzonitrile typically involves multi-step organic reactions. One common approach is the solvent-controlled two-step one-pot synthesis. This method involves the aminobromination or chlorination of carbonyl alkynes via a Michael addition of aliphatic secondary amines, followed by β-bromination or chlorination of the obtained enamines. The reaction is carried out in toluene as the solvent, using chain alkyl propiolates as alkynyl substrates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{5-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]pyridin-2-yl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
3-{5-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]pyridin-2-yl}benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and in drug discovery.
Medicine: Explored for its therapeutic potential in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 3-{5-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]pyridin-2-yl}benzonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 3-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethoxy)propanoate
- 2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)propanoate
- 2,5-Dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate
Uniqueness
3-{5-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]pyridin-2-yl}benzonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
918146-84-6 |
|---|---|
Molecular Formula |
C18H15N3O3 |
Molecular Weight |
321.3 g/mol |
IUPAC Name |
3-[5-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]pyridin-2-yl]benzonitrile |
InChI |
InChI=1S/C18H15N3O3/c19-11-13-2-1-3-14(10-13)16-5-4-15(12-20-16)24-9-8-21-17(22)6-7-18(21)23/h1-5,10,12H,6-9H2 |
InChI Key |
PFCVTWAOYXTQDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOC2=CN=C(C=C2)C3=CC=CC(=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Diethyl [1-cyano-2-(morpholin-4-yl)ethyl]phosphonate](/img/structure/B12609236.png)

![2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid](/img/structure/B12609250.png)

![3-[(2-Chlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B12609261.png)
![5-{[(2S)-3-Bromo-4-methyl-2-(trimethylsilyl)pent-3-en-1-yl]oxy}-5-oxopentanoate](/img/structure/B12609269.png)

![Methyl 4-[(butan-2-yl)(methyl)amino]benzoate](/img/structure/B12609277.png)

![3-[4-(Benzyloxy)oxan-4-yl]-5-fluorophenol](/img/structure/B12609284.png)


